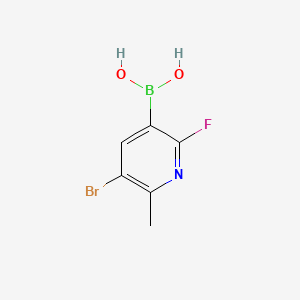
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring, along with a boronic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to replace a hydrogen atom in the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method utilizes palladium as a catalyst to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid derivative.
化学反应分析
Types of Reactions
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Hydrolysis: Boronic acids can undergo hydrolysis, especially under physiological pH conditions.
Cross-Coupling Reactions: These reactions involve the coupling of boronic acids with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Aldehydes: Used in oxidative dehydroborylation to revert over-borylated products to mono-borylated alkenes.
Major Products Formed
Thienylpyridyl Garlands: Formed via cross-coupling with heteroaryl halides.
Arenes: Formed via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates.
Meso-Substituted ABCD-Type Porphyrins: Formed by functionalization reactions.
科学研究应用
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid primarily involves its role in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- 2-Fluoro-3-pyridineboronic acid
- 3-Pyridinylboronic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Uniqueness
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is unique due to the combination of bromine, fluorine, and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and selectivity in various reactions. This makes it a valuable compound for specific applications in organic synthesis and drug development.
属性
分子式 |
C6H6BBrFNO2 |
|---|---|
分子量 |
233.83 g/mol |
IUPAC 名称 |
(5-bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BBrFNO2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2,11-12H,1H3 |
InChI 键 |
WEXBIZNVOKFMFN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1F)C)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


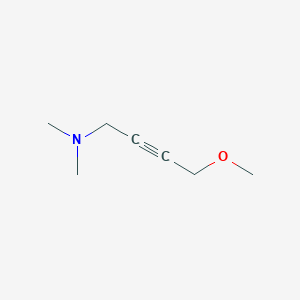

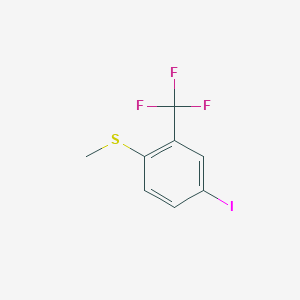
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)
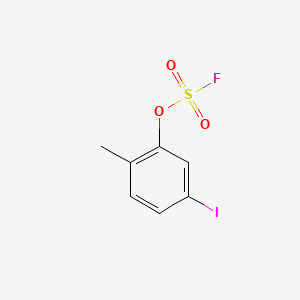

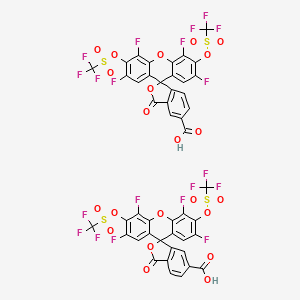



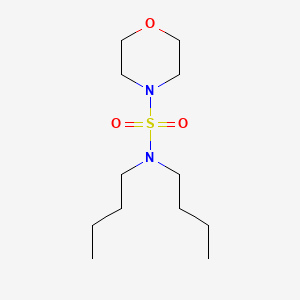
![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
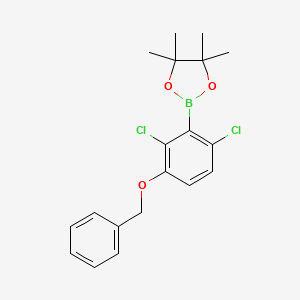
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)
